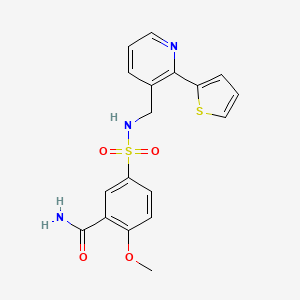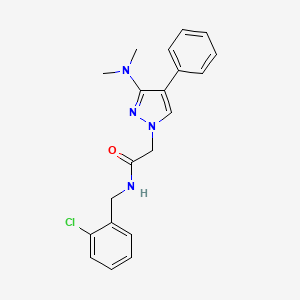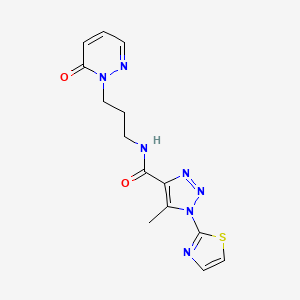![molecular formula C15H19N3O3 B2796456 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097925-74-9](/img/structure/B2796456.png)
3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” is a chemical compound that has been evaluated for its receptor pharmacology, antiplatelet activity, and vascular pharmacology . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . It has displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds, including “this compound”, involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrazole ring as a key component . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique
Glucokinase Activators for Diabetes Treatment
Compounds structurally related to the query have been synthesized and evaluated for their potential as glucokinase activators, a promising approach for the treatment of type 2 diabetes mellitus. For example, a novel heteroaryl-containing benzamide derivative exhibited potent glucokinase activation, significantly reducing blood glucose levels in diabetic mice models without evidence of hypoglycemia risk, highlighting its potential as a development candidate for type 2 diabetes treatment (Park et al., 2014). This research suggests that modifying the benzamide scaffold, as in the compound of interest, can yield potent glucokinase activators with favorable pharmacokinetic properties and safety margins.
Anticancer and Antiviral Agents
Compounds with pyrazole and benzamide moieties have been investigated for their antiproliferative activities against various cancer cell lines. A series of novel benzamide-based compounds demonstrated significant antiviral activities against the H5N1 influenza virus, underscoring the potential of such compounds in developing new therapeutic agents for viral infections (Hebishy et al., 2020). Additionally, benzamide derivatives have been synthesized and evaluated for their anticancer activity, showing moderate to good activity against human cancer cell lines, suggesting their potential as novel anticancer agents (Mohan et al., 2021).
Antimicrobial Agents
Research into benzamide and pyrazole derivatives has also identified compounds with potent antimicrobial activities. Novel substituted benzamide compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial therapies (Raju et al., 2010).
Diagnostic Imaging Agents
The synthesis of benzamide derivatives has been explored for their application in diagnostic imaging, such as positron emission tomography (PET). For instance, a new potential PET agent was synthesized for imaging of B-Raf(V600E) in cancers, indicating the utility of benzamide derivatives in developing diagnostic tools for cancer imaging (Wang et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors . For instance, Pralsetinib (BLU-667), a compound with a similar structure, is known to be a potent and selective inhibitor of RET (c-RET), a receptor tyrosine kinase .
Mode of Action
It can be inferred from similar compounds that it may bind to its target receptor and inhibit its function . This inhibition could lead to changes in cellular signaling pathways, affecting the cell’s function and potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have a boiling point of 7991±600 °C and a density of 140±01 g/cm3 . It is soluble in DMSO but insoluble in water , which could impact its bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
Orientations Futures
The future directions for the study of “3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” could include further exploration of its pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to better understand its synthesis and chemical reactions .
Analyse Biochimique
Biochemical Properties
Similar compounds, such as pyrazole derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding at specific sites, leading to changes in the function or activity of the target molecule .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cell type and the concentration of the compound.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-14-5-2-4-13(12-14)15(19)16-7-10-21-11-9-18-8-3-6-17-18/h2-6,8,12H,7,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJVFVDSZHEJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)
![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)
![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)
![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)


